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o-Carboxyphenylfluorone

Cat. No.: B1253555
M. Wt: 364.3 g/mol
InChI Key: WMECVECVMDVBCH-UHFFFAOYSA-N
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Description

Evolution and Significance of Xanthene-Derived Chromogenic Reagents in Analytical Science

Xanthene-based dyes represent a cornerstone in the development of analytical chemistry, prized for their intense color and fluorescence properties. researchgate.netresearchgate.net This class of oxygen-containing heterocycles, which includes well-known members like fluorescein (B123965) and rhodamine, has been instrumental in the creation of multifunctional chelate dyes. researchgate.netresearchgate.net The significance of these reagents stems from a combination of desirable physicochemical properties: high molar extinction coefficients, high quantum yields, low-energy excitation and emission wavelengths, and excellent biocompatibility. researchgate.net

Historically, the synthesis of xanthene dyes involved methods such as the condensation of phenol (B47542) derivatives with phthalic anhydride (B1165640), often catalyzed by acids like sulfuric acid. researchgate.netwpmucdn.com This foundational chemistry paved the way for a vast library of derivatives. The evolution of these dyes has been driven by the need for more sensitive and selective analytical methods. Researchers have focused on modifying the core xanthene structure to fine-tune its electronic and photophysical properties, enabling shifts in absorption and fluorescence to meet the demands of advanced applications. researchgate.net Consequently, xanthene dyes are indispensable tools for the colorimetric or fluorescent determination of a wide array of analytes, including essential trace metals and various bioactive substances. researchgate.netresearchgate.net Their adaptability has secured their role in diverse fields, from environmental monitoring to biological imaging. researchgate.netup.ac.za

Historical Context and Early Research Contributions of o-Carboxyphenylfluorone

The exploration of this compound as a distinct analytical reagent gained momentum in the latter half of the 20th century. Building upon the foundational understanding of xanthene dye chemistry, early research focused on harnessing OCPF's potential for spectrophotometric analysis. Pioneering work in the 1970s and 1980s by researchers such as I. Mori, Y. Fujita, and T. Enoki established the utility of OCPF and its analogues in forming colored complexes with metal ions, enabling their quantitative determination. jst.go.jp

These initial studies demonstrated that OCPF could serve as a sensitive chromogenic agent. The core of its function lies in the formation of chelate complexes, where the hydroxyl and carboxyl groups on the molecule coordinate with metal ions, leading to a distinct and measurable change in the solution's absorbance spectrum. This early research laid the groundwork for the development of specific analytical procedures and highlighted the compound's potential as a versatile reagent in inorganic analysis.

Scope and Research Trajectories of this compound in Contemporary Chemistry

In modern analytical chemistry, research on this compound continues to expand its applications, focusing on enhancing sensitivity and selectivity. A significant milestone in the contemporary study of OCPF was the detailed determination of its crystal structure by X-ray diffraction in 2016. researchgate.netresearchgate.net This work provided crucial insights into its three-dimensional conformation, revealing a dihedral structure with a zwitterionic character, which helps to explain its reactivity and complex-forming capabilities. researchgate.netjst.go.jp

Current research trajectories leverage OCPF as a multifunctional dye in sophisticated analytical systems. researchgate.net One prominent area of application is in the development of highly sensitive spectrophotometric methods based on ternary complex formation. For instance, a method for determining the polyamine spermine (B22157) was established using the complex formed between spermine, OCPF, and manganese(II) ions. researchgate.net This approach achieves a very high apparent molar absorptivity, indicating excellent sensitivity. researchgate.net Similar principles have been applied to the determination of other substances, such as ascorbic acid, by utilizing the redox-complexation reaction involving iron(III) and OCPF in a micellar medium. researchgate.net These contemporary studies underscore the enduring relevance of OCPF, demonstrating its adaptability for developing advanced and highly sensitive analytical methods for a variety of chemical and biological targets.

Data Tables

Table 1: Physicochemical Properties and Identifiers of this compound (OCPF)

PropertyValue
IUPAC Name 2′,3′,6′,7′-tetrahydroxyspiro[2-benzofuran-3,9′-xanthene]-1-one researchgate.net
Other Names This compound; o-hydroxyhydroquinonephthalein researchgate.net
Molecular Formula C₂₀H₁₂O₇
Crystal System Triclinic researchgate.netresearchgate.net
Space Group P1 researchgate.netresearchgate.net
Dihedral Angle 69.22(5)° (between xanthene and benzene (B151609) ring systems) researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O7 B1253555 o-Carboxyphenylfluorone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H12O7

Molecular Weight

364.3 g/mol

IUPAC Name

2-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H12O7/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26/h1-8,21-23H,(H,25,26)

InChI Key

WMECVECVMDVBCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)C(=O)O

Synonyms

4-carboxyphenylfluorone
m-carboxyphenylfluorone
o-carboxyphenylfluorone
OCPF cpd
p-carboxyphenylfluorone
PCPF cpd

Origin of Product

United States

Synthetic Methodologies and Fundamental Structural Elucidation of O Carboxyphenylfluorone for Reactivity Assessment

Advanced Synthetic Strategies for o-Carboxyphenylfluorone and Related Analogues

The synthesis of this compound, a member of the fluorescein (B123965) family of dyes, and its analogs, typically involves the condensation of a phthalic anhydride (B1165640) derivative with a phenol (B47542). A common and established method for preparing the xanthene core of these molecules is the Friedel-Crafts acylation reaction. wikipedia.orgnih.govsigmaaldrich.com This powerful synthetic tool allows for the attachment of substituents to an aromatic ring, forming the key carbon-carbon bonds necessary to construct the tricyclic structure of the fluorone. wikipedia.orgnih.gov

In a typical synthesis of a fluorescein analog, phthalic anhydride is reacted with a substituted phenol in the presence of a strong Lewis acid catalyst, such as anhydrous zinc chloride or methanesulfonic acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the phthalic anhydride acts as the acylating agent. The use of unsymmetrical anhydrides can lead to the formation of regioisomers, which can be challenging to separate. To address this, methods utilizing phthalaldehydic acids as replacements for anhydrides have been developed to afford single isomers.

Modern advancements in the synthesis of xanthene derivatives include the use of microwave-assisted organic synthesis (MAOS) and ultrasound irradiation to accelerate reaction times and improve yields. For instance, the synthesis of 1,8-dioxo-octahydroxanthene derivatives has been achieved with good to excellent yields through a one-pot, three-component reaction under ultrasound irradiation. nih.gov Additionally, the use of heterogeneous catalysts, such as metal ion-exchanged zeolites, offers an environmentally friendly and operationally simple alternative to traditional Lewis acids. rsc.org These greener synthetic approaches often proceed under solvent-free conditions, further enhancing their sustainability. rsc.org

For the synthesis of specifically functionalized analogs, a multi-step approach is often necessary. This can involve the protection of reactive functional groups, followed by the core xanthene synthesis, and subsequent deprotection and further functionalization. For example, the synthesis of a 2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid analog of this compound involves a four-step sequence starting from fluorescein, including protection of hydroxyl groups, selective deprotection, a Mitsunobu coupling with benzoic acid, and final deprotection.

Reaction Type Key Reagents Catalyst/Conditions Advantages
Friedel-Crafts AcylationPhthalic anhydride, PhenolLewis acids (e.g., ZnCl2, methanesulfonic acid)Well-established, versatile
Single Isomer SynthesisPhthalaldehydic acids, AminophenolHeatAvoids regioisomer formation
Ultrasound-Assisted SynthesisAldehydes, 5,5-dimethyl-1,3-cyclohexanedioneCerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), 2-propanolReduced reaction times, high yields
Heterogeneous CatalysisAldehydes, DimedoneMetal ion-exchanged NaY zeoliteSolvent-free, reusable catalyst

Spectroscopic and Diffraction-Based Structural Insights into this compound's Reactive Forms

The structural elucidation of this compound is crucial for understanding its reactivity and potential as a chelating agent. A combination of spectroscopic techniques and X-ray diffraction provides a comprehensive picture of its molecular structure, including the interplay of its various tautomeric forms and the conformational details of its binding sites.

Fluorescein and its derivatives, including this compound, are known to exist in several tautomeric forms: a lactone (closed form), a quinone (open form), and a zwitterion. nih.govcam.ac.uk The equilibrium between these forms is highly dependent on the solvent environment and pH. elsevierpure.com In aqueous solutions, this compound can exist in cationic, neutral, monoanionic, and dianionic forms. researchgate.net The interconversion between these tautomers can occur through a proton shift across hydrogen bonds. nih.gov

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for studying tautomeric equilibria and hydrogen bonding. In ¹H NMR, the chemical shift of the carboxylic acid proton can provide evidence for its involvement in hydrogen bonding. In IR spectroscopy, the characteristic stretching frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups can offer insights into the predominant tautomeric form and the presence of hydrogen bonding. For instance, the O-H stretching band in a carboxylic acid involved in strong hydrogen bonding is typically very broad and appears in the range of 2500-3300 cm⁻¹. The C=O stretching frequency is also sensitive to its environment and can shift depending on whether it is part of a lactone, a quinone, or a carboxylic acid.

The chelation potential of this compound is directly linked to the spatial arrangement of its oxygen-containing functional groups. The tautomeric equilibrium dictates which of these groups are available for coordination with a metal ion. The ability of the phenolic and carboxylic acid groups to interact with metal ions has been reported for fluorescein derivatives. nih.gov The pre-organization of these groups through intramolecular hydrogen bonding can enhance the molecule's affinity and selectivity for certain metal ions.

The crystal structure of this compound reveals that the molecule adopts a dihedral conformation. The compound crystallizes in the triclinic space group P1. The dihedral angle between the xanthene ring system and the carboxyphenyl substituent is a critical parameter that influences the molecule's electronic properties and its ability to act as a chelator. This dihedral conformation minimizes steric hindrance between the two bulky aromatic systems.

The arrangement of the potential binding sites—the carboxylic acid group and the oxygen atoms of the xanthene core—is fixed in the solid state. The crystal structure provides precise coordinates for these atoms, allowing for a detailed analysis of the geometry of the potential chelation pocket. This information is invaluable for understanding how this compound might interact with metal ions and for the rational design of related molecules with tailored binding properties.

Parameter Value
Crystal SystemTriclinic
Space GroupP1
a (Å)8.738(2)
b (Å)9.394(2)
c (Å)11.712(2)
α (°)107.747(3)
β (°)93.435(3)
γ (°)91.447(3)
Volume (ų)913.0(3)
Z2

Coordination Chemistry of O Carboxyphenylfluorone

Complexation Behavior with Diverse Metal Ions

o-Carboxyphenylfluorone (OCPF) is a polyfunctional organic ligand that exhibits significant complexation behavior with a variety of metal ions. Its molecular structure, featuring multiple oxygen donor atoms in the form of carboxyl, hydroxyl, and carbonyl groups, allows it to act as an effective chelating agent. The formation of stable chelate rings with metal ions is a hallmark of its coordination chemistry, leading to the formation of intensely colored complexes. This property has been particularly explored in the context of spectrophotometric analysis.

The stoichiometry and stability of metal complexes formed with this compound are fundamental to understanding their behavior in solution. Research has provided specific insights into the complexation with certain metal ions, highlighting the strong binding affinity of this ligand.

A notable example is the complex formed between this compound and Titanium(IV). In a strongly acidic environment and in the presence of the cationic surfactant hexadecyltrimethyl ammonium (B1175870) chloride, OCPF reacts with Ti(IV) to form a distinct orange-colored complex. Through equilibrium and kinetic studies, the stoichiometry of this complex has been determined to be Ti(OCPF)₄. This 1:4 metal-to-ligand ratio indicates that a single Titanium(IV) ion coordinates with four molecules of this compound.

The thermodynamic stability of this complex is quantified by its formation constant (K_f). For the Ti(OCPF)₄ complex, the logarithm of the stability constant (log K_f) has been reported as 16.88. This high value underscores the formation of a highly stable complex, signifying a strong interaction between Titanium(IV) and the this compound ligand.

Detailed stoichiometric and stability constant data for this compound with a broad spectrum of other transition and main group metals are not as extensively documented in the available scientific literature. However, the data for the titanium complex serves as a significant benchmark for the chelating power of this ligand.

Stoichiometry and Stability Constant of the Ti(IV)-o-Carboxyphenylfluorone Complex
Metal IonStoichiometry (Metal:Ligand)log Kf
Titanium(IV)1:416.88

The coordination of this compound with metal ions proceeds via a chelation mechanism, wherein multiple donor atoms from the ligand bind to a central metal ion, resulting in the formation of a stable, cyclic structure. The structure of this compound offers several potential coordination sites, including the oxygen atoms of the carboxyl group, the phenolic hydroxyl groups, and the quinone-like carbonyl group.

The formation of a five- or six-membered chelate ring is entropically favored and leads to a significant increase in the stability of the resulting complex, an effect known as the chelate effect. While definitive structural characterization, such as that provided by X-ray crystallography, is not widely available for a diverse range of this compound-metal complexes, the observed 1:4 stoichiometry with Titanium(IV) suggests that the ligand likely acts in a bidentate fashion in this instance. This would involve two donor atoms from each of the four this compound molecules coordinating to the central titanium ion to satisfy its coordination sphere.

The fundamental interaction is a Lewis acid-base reaction, with the metal ion acting as the electron-pair acceptor (Lewis acid) and the electron-rich oxygen atoms of the ligand serving as electron-pair donors (Lewis base). The nature of the metal ion, including its size, charge, and electronic configuration, will influence the preferred coordination geometry and the specific atoms of the ligand involved in binding.

The equilibrium of complex formation between this compound and metal ions is highly sensitive to environmental conditions, most notably pH and ionic strength.

pH: The pH of the solution is a critical parameter as it dictates the protonation state of the ligand's functional groups. The carboxyl and hydroxyl groups of this compound are acidic and will deprotonate as the pH increases. For effective chelation, these groups typically need to be in their deprotonated, anionic forms to act as strong donors. Consequently, the stability of the metal-OCPF complex is intrinsically linked to the pH of the medium. The complexation with Titanium(IV), for example, is performed in a strongly acidic medium, which is suitable for the highly charged Ti(IV) ion. For other metal ions, particularly those with a lower charge density, optimal complex formation may occur in less acidic or even neutral conditions where the ligand is more readily deprotonated. However, at excessively high pH values, the formation of metal hydroxide (B78521) precipitates can become a competing reaction, thereby hindering the formation of the desired complex.

Ionic Strength: The ionic strength of the solution can also modulate the complex formation equilibrium by affecting the activity coefficients of the charged species involved (the metal ion and the deprotonated ligand). While the specific influence of ionic strength on this compound complexation is not detailed in the available literature, it is a parameter that is generally controlled in coordination chemistry studies to ensure the consistency and comparability of stability constant measurements.

Spectrophotometric Characterization of this compound Metal Complexes

UV-Visible spectrophotometry is a primary technique for the study and characterization of this compound-metal complexes, owing to the significant changes in light absorption properties upon complexation.

The formation of a complex between this compound and a metal ion results in a modification of the electronic structure of the ligand, which is manifested as a shift in the wavelength of maximum absorbance (λ_max) and a change in the molar absorptivity (ε). This chromic shift is a clear indicator of complex formation.

For the Titanium(IV)-o-Carboxyphenylfluorone system, the resulting orange complex exhibits a maximum absorbance at a wavelength of 530 nm. This represents a significant shift from the absorption spectrum of the free ligand. A key characteristic of this complex is its remarkably high effective molar absorption coefficient, which is reported to be 2.24 × 10⁵ dm³ mol⁻¹ cm⁻¹ at this wavelength. Such a high molar absorptivity signifies a very intensely colored complex, which is a desirable feature for highly sensitive analytical applications. The specific spectral shifts and molar absorptivities are dependent on the nature of the metal ion, providing a basis for selective spectrophotometric methods.

Spectrophotometric Data for the Ti(IV)-o-Carboxyphenylfluorone Complex
ParameterValue
λmax530 nm
Effective Molar Absorptivity (ε)2.24 × 105 dm3 mol-1 cm-1

The pronounced color changes associated with the complexation of this compound make UV-Visible spectrophotometry an excellent tool for the real-time monitoring of both the kinetics and the equilibrium of the complex formation reaction.

By tracking the absorbance at a fixed wavelength as a function of time, the rate of the reaction can be determined. For the formation of the Titanium(IV)-o-Carboxyphenylfluorone complex, kinetic studies have been conducted to elucidate the reaction mechanism. The observed rate constant (k_obs) for this reaction has been determined to be 1.65 × 10⁻² s⁻¹. This provides a quantitative measure of the speed at which the complex forms under the specified experimental conditions. Such kinetic data, when collected under varying concentrations of reactants, can be used to establish the rate law of the reaction, offering deeper insights into the mechanistic pathway.

Furthermore, spectrophotometric titrations, which involve monitoring absorbance changes as the concentration of one reactant is systematically varied, can be employed to determine the stoichiometry of the complex and to calculate its stability constant. This application of spectrophotometry as a real-time spectroscopic probe is invaluable for a comprehensive understanding of the coordination chemistry of this compound with metal ions.

Luminescence Properties and Their Modulation by Metal Ion Binding

This compound, a member of the xanthene dye family, exhibits intrinsic fluorescence properties characterized by a high molar extinction coefficient, significant quantum yield, and excitation and emission at lower energy wavelengths. These luminescent characteristics are intricately linked to its molecular structure and are highly sensitive to the surrounding chemical environment, particularly the presence of metal ions. The coordination of metal ions to the functional groups of this compound can lead to significant changes in its electronic structure, resulting in either enhancement or quenching of its fluorescence. This modulation of luminescence forms the basis for its application in the fluorophotometric analysis of various metal ions.

The inherent fluorescence of this compound arises from the rigid, planar structure of the xanthene core. Upon absorption of light at a specific wavelength, the molecule is promoted to an excited electronic state. The subsequent return to the ground state is accompanied by the emission of a photon, resulting in the observed fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield.

The binding of a metal ion to this compound introduces a new pathway for the excited molecule to return to the ground state, which can either be radiative or non-radiative. The nature of this new pathway dictates whether the fluorescence will be enhanced or quenched.

One of the notable applications of the luminescence properties of this compound and its derivatives is in the determination of aluminum(III). The interaction between m-carboxyphenylfluorone and Al(III) results in the formation of a complex, which leads to a fluorescence quenching reaction. This phenomenon has been utilized to develop an improved method for the fluorophotometric determination of trace amounts of Al(III).

While specific quantitative data on the luminescence properties of this compound and the precise impact of various metal ions on these properties are not extensively detailed in the readily available literature, the established use of this compound in fluorophotometric analysis underscores the significance of metal ion-induced luminescence modulation. The following tables provide a generalized overview based on the typical behavior of xanthene dyes and the reported applications of this compound.

ParameterDescriptionGeneral Characteristic for Xanthene Dyes
Excitation Wavelength (λex)The wavelength of light absorbed by the molecule to reach an excited state.Typically in the visible region (low energy).
Emission Wavelength (λem)The wavelength of light emitted by the molecule as it returns to the ground state.Longer than the excitation wavelength, also typically in the visible region.
Fluorescence Quantum Yield (ΦF)The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.Generally high.
Molar Extinction Coefficient (ε)A measure of how strongly a chemical species absorbs light at a given wavelength.High.
Table 1. General Luminescence Properties of Xanthene Dyes like this compound.
Metal IonObserved Effect on LuminescenceUnderlying Mechanism (Postulated)Application
Al(III)Fluorescence QuenchingFormation of a non-fluorescent or weakly fluorescent complex, possibly due to enhanced intersystem crossing or other non-radiative decay pathways.Fluorophotometric determination of trace Al(III).
Table 2. Modulation of this compound Luminescence by Metal Ion Binding.

Mechanistic and Kinetic Investigations of O Carboxyphenylfluorone Reactions

Reaction Pathways and Rate Laws for Metal-o-Carboxyphenylfluorone Complex Formation

The formation of metal-o-Carboxyphenylfluorone complexes is a cornerstone of its use as a chromogenic agent. The reaction pathways for this complexation are influenced by factors such as the nature of the metal ion, pH of the solution, and the presence of other coordinating species. Generally, the reaction proceeds through a stepwise mechanism involving the deprotonation of the ligand followed by coordination with the metal ion.

The rate at which these complexes form is described by a rate law, which mathematically expresses the dependence of the reaction rate on the concentration of the reactants. For the reaction between a metal ion (Mⁿ⁺) and o-Carboxyphenylfluorone (H₂L), the simplified reaction can be represented as:

Mⁿ⁺ + H₂L ⇌ [ML]⁽ⁿ⁻²⁾⁺ + 2H⁺

Table 1: Investigated Metal Ions in Complex Formation with this compound

Metal Ion Reaction Characteristics
Fe(III) Forms a stable, colored complex, suitable for spectrophotometric determination.
Al(III) Complex formation is pH-dependent and can be used for the analysis of aluminum.
Cu(II) Forms a complex with distinct spectral properties.

This table is for illustrative purposes and the reactivity and stability of complexes can vary based on experimental conditions.

Kinetic Modeling of Complexation Reactions in Solution

To gain a deeper understanding of the complexation process, kinetic modeling is employed. This involves developing a mathematical model that represents the proposed reaction mechanism and fitting it to experimental kinetic data. By comparing the model's predictions with the observed reaction rates, the validity of the proposed mechanism can be assessed, and rate constants for individual steps can be determined.

Software packages that can solve systems of differential equations are often used to perform the numerical integration required for kinetic modeling of complex reaction schemes.

Influence of Micellar Media on Reaction Kinetics and Enhancement Mechanisms

The kinetics of this compound reactions can be significantly altered in the presence of micelles, which are aggregates of surfactant molecules. Micellar media can provide a microenvironment that is different from the bulk aqueous solution, leading to either catalysis or inhibition of the reaction.

The enhancement of reaction rates in micellar media, known as micellar catalysis, is often attributed to several factors:

Concentration Effect: Reactants can be concentrated in the small volume of the micellar pseudophase, leading to an increase in the frequency of collisions.

Microenvironment Effect: The polarity of the micellar core and the Stern layer is different from that of water, which can stabilize the transition state of the reaction.

Electrostatic Interactions: For ionic surfactants, the charged surface of the micelle can attract or repel charged reactants, influencing their local concentrations and reactivity.

The effect of different types of surfactants (anionic, cationic, and non-ionic) on the kinetics of metal-o-Carboxyphenylfluorone complex formation can be studied to elucidate the nature of these interactions. The observed rate constant typically shows a dependence on the surfactant concentration, often increasing above the critical micelle concentration (CMC).

Table 2: Effect of Surfactant Type on Reaction Rate

Surfactant Type Expected Effect on Rate Mechanism of Enhancement/Inhibition
Anionic (e.g., SDS) May enhance reactions involving cationic metal ions. Electrostatic attraction of the metal ion to the negatively charged micelle surface.
Cationic (e.g., CTAB) May enhance reactions involving anionic forms of the ligand. Electrostatic attraction of the deprotonated ligand to the positively charged micelle surface.

The actual effect depends on the specific reactants and reaction conditions.

Catalytic Effects and Reaction Acceleration in this compound Systems

In the context of metal-o-Carboxyphenylfluorone complex formation, certain species can act as catalysts by facilitating one of the steps in the reaction mechanism. For example, a catalyst might assist in the deprotonation of the ligand or in the formation of an intermediate complex that reacts more rapidly.

The study of catalytic effects involves investigating the relationship between the catalyst concentration and the observed reaction rate. This allows for the determination of the catalytic rate constant and the elucidation of the catalytic mechanism. The identification of effective catalysts can be crucial for enhancing the sensitivity and speed of analytical methods based on this compound. While specific catalytic systems for this compound are not extensively detailed in general literature, the principles of catalysis in coordination chemistry would apply.

Advanced Analytical Applications of O Carboxyphenylfluorone in Chemical Sensing

Development of Spectrophotometric Methods for Trace Element Determination

Spectrophotometry remains a widely accessible and cost-effective technique for quantitative analysis. nih.gov The development of methods using o-Carboxyphenylfluorone and its structural analogs has provided sensitive and selective means for determining trace elements in diverse samples. nih.govnih.gov These reagents react with specific metal ions to form colored complexes whose absorbance can be measured and correlated to the analyte concentration. nih.gov

This compound and its derivatives have been successfully employed for the determination of several metal ions. The reaction conditions, such as pH and the presence of surfactants, are optimized to maximize sensitivity and selectivity for the target ion.

Titanium (IV): A highly sensitive method for the determination of Ti(IV) utilizes this compound (OCPF) in a strongly acidic medium in the presence of the cationic surfactant hexadecyltrimethyl ammonium (B1175870) chloride (HTAC). nih.gov The formation of an orange Ti(OCPF)₄ complex results in a significant increase in the effective molar absorption coefficient to 2.24 × 10⁵ dm³mol⁻¹cm⁻¹ at 530 nm. nih.gov This method allows for the determination of titanium in the range of 24-340 ng/mL. nih.gov

Aluminum (III): While direct applications of this compound for Al(III) are less common, the structurally similar m-Carboxyphenylfluorone has been used as a chemical probe for the fluorophotometric determination of trace Al(III). semanticscholar.org

Copper (II): Phenylfluorone (B147566), the parent compound of this compound, has been used to develop a simple and sensitive spectrophotometric method for Cu(II). nih.gov In the presence of cetylpyridinium (B1207926) chloride (CP) and Triton X-100, a blue-colored ternary complex is formed, exhibiting a molar absorptivity of 9.67x10⁴ L mol⁻¹ cm⁻¹ at 595 nm. nih.gov Another derivative, o-bromophenylfluorone, has also been established as a novel probe for the sensitive determination of Copper(II). nih.gov

Below is an interactive data table summarizing the spectrophotometric determination of various metal ions using this compound and its derivatives.

Metal IonReagentSurfactant/Mediumλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Linear Range
Ti(IV) This compoundHTAC5302.24 × 10⁵24–340 ng/mL
Cu(II) PhenylfluoroneCetylpyridinium chloride, Triton X-1005959.67 × 10⁴Not Specified
Cu(II) o-BromophenylfluoronePoly(N-vinylpyrrolidone)5703.64 × 10⁵8–160 ng/mL

A comprehensive review of scientific literature did not yield specific examples of this compound being used for the indirect spectrophotometric determination of non-metallic analytes through coupled reactions. Indirect analysis typically involves the analyte participating in a chemical reaction that consumes or produces a species that can be measured spectrophotometrically. ekb.egresearchgate.net While the principle is well-established for various reagents, its application with this compound is not prominently documented in available research. Standard methods for inorganic anion determination often rely on other techniques such as ion chromatography. epa.govepa.gov

Role of this compound in Ternary and Mixed-Ligand Complex Formations for Enhanced Sensitivity

The introduction of a second ligand can stabilize the complex, shift the absorption maximum to a more favorable wavelength, and increase the molar absorptivity. For instance, a method for determining Molybdenum(VI) involves the formation of a mixed-ligand complex with N-phenyllaurohydroxamic acid and phenylfluorone. nsf.gov.lk Similarly, a ternary complex of Chromium(VI) with phenylfluorone and cetyltrimethylammonium bromide has been utilized for its determination. iitkgp.ac.in The study of mixed-ligand complexes of Niobium(V) with reagents like o-nitrophenylfluorone and diantipyrylmethane (B72621) further demonstrates this analytical strategy. scirp.org These examples suggest that the fluorone structure is highly suitable for participating in multicomponent complexes, a principle that extends to this compound, to achieve enhanced analytical characteristics. researchgate.netscirp.org

Methodological Advancements in Analytical Assays (e.g., Micellar Solubilization, Flow Injection Analysis)

To improve the practical application of this compound-based assays, various methodological advancements have been incorporated.

Micellar Solubilization: One significant advancement is the use of micellar media to enhance the solubility of the reagent and the resulting metal complexes, thereby increasing the sensitivity and stability of the assay. nih.gov In the spectrophotometric determination of Ti(IV) with this compound, the presence of the cationic surfactant hexadecyltrimethyl ammonium chloride (HTAC) was crucial. nih.gov The micelles formed by the surfactant provide a microenvironment that facilitates the complex formation, leading to a substantial increase in the effective molar absorption coefficient and improved analytical sensitivity. nih.gov This approach of using surfactants is a common and effective strategy in modern spectrophotometry. researchgate.net

Flow Injection Analysis (FIA): Flow Injection Analysis is an automated technique for chemical analysis that involves injecting a sample into a continuously flowing carrier stream containing reagents. wikipedia.org This method offers high sample throughput, reproducibility, and reduced reagent consumption. fu-berlin.de While FIA has been widely coupled with spectrophotometric detection for the analysis of numerous analytes, including metals, a detailed search of the literature did not reveal specific, documented methods that employ this compound as the chromogenic reagent within an FIA system. wikipedia.orgjocpr.com

Mitigation of Interferences and Enhancement of Selectivity in this compound-Based Assays

A critical aspect of developing robust analytical methods is ensuring selectivity, which is the ability to determine the target analyte without interference from other components in the sample matrix. In this compound-based assays, selectivity is often enhanced through pH control and the use of masking agents.

A masking agent is a reagent that reacts with potential interfering ions to form stable complexes, preventing them from reacting with the primary chromogenic reagent. A prime example is found in the determination of Ti(IV) with this compound. nih.gov In this method, iron ions present a severe interference. This issue is effectively mitigated by the addition of ethylenediaminetetraacetic acid (EDTA), which forms a stable and colorless complex with iron, thereby "masking" it and allowing for the selective determination of titanium. nih.gov The use of EDTA as a masking agent is a common strategy in complexometric analysis to eliminate interference from various metal ions. nih.gov

Emerging Research Areas and Future Perspectives for O Carboxyphenylfluorone

Designing and Synthesizing Novel o-Carboxyphenylfluorone Derivatives for Tailored Analytical Performance

The core structure of this compound presents a versatile scaffold for chemical modification, opening avenues for the design and synthesis of novel derivatives with enhanced analytical capabilities. The primary goals of these synthetic efforts are to improve sensitivity, selectivity, and stability, thereby expanding the compound's utility for the detection of specific analytes, particularly metal ions.

Current research strategies involve the introduction of various functional groups to the phenylfluorone (B147566) backbone. These modifications can influence the compound's electronic properties, steric hindrance, and coordination chemistry. For instance, the strategic placement of electron-donating or electron-withdrawing groups can fine-tune the spectral properties of the resulting metal complexes, leading to higher molar absorptivity and, consequently, lower detection limits.

Furthermore, the incorporation of specific chelating moieties can impart greater selectivity towards target metal ions. By designing derivatives with binding sites that are sterically and electronically complementary to a particular ion, researchers aim to overcome the common challenge of interference from other metals present in complex sample matrices. Computational modeling and density functional theory (DFT) are increasingly being employed to predict the properties of these novel derivatives and guide synthetic efforts, accelerating the discovery of compounds with optimal analytical performance.

Table 1: Strategies for Tailoring this compound Derivatives

Modification StrategyDesired OutcomeExample Functional Groups
Electronic Tuning Enhanced sensitivity, bathochromic/hypsochromic shiftsNitro (-NO2), Amino (-NH2), Hydroxyl (-OH), Methoxy (-OCH3)
Steric Control Improved selectivityBulky alkyl groups, additional aromatic rings
Enhanced Chelation Increased stability and selectivity of metal complexesCarboxylic acids (-COOH), Sulfonic acids (-SO3H), Amines (-NH2)

Integration of this compound Chemistry with Advanced Analytical Platforms

The synergy between this compound chemistry and modern analytical technologies is a key area of emerging research. The integration with miniaturized devices and automated systems promises to deliver rapid, high-throughput, and on-site analytical solutions.

Miniaturized Devices (Lab-on-a-Chip): Microfluidic platforms, often referred to as lab-on-a-chip devices, offer numerous advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for portability. elveflow.comfunctionalfluidics.comuic.edujhu.edursc.org Researchers are exploring the immobilization of this compound and its derivatives onto the surfaces of microchannels or the incorporation of these reagents into micro-scale reaction chambers. This integration enables the development of compact sensors for real-time monitoring of target analytes in small sample volumes.

Exploration of this compound in Environmental Monitoring and Speciation Studies

The growing concern over environmental pollution has spurred the exploration of this compound for the monitoring of toxic metal ions in various environmental matrices, such as water and soil. nih.govbohrium.commdpi.comnih.govresearchgate.net Its ability to form colored complexes with a range of metal ions makes it a valuable tool for screening and quantifying environmental contaminants.

Environmental Monitoring: The development of simple, cost-effective, and portable analytical methods is a priority for environmental monitoring. This compound-based colorimetric tests, which can be visually interpreted or quantified using portable spectrophotometers, are being investigated for the rapid on-site assessment of water quality. nih.gov Furthermore, its integration into the advanced analytical platforms mentioned above can provide continuous and real-time data on the levels of pollutants.

Speciation Studies: The toxicity and bioavailability of metals in the environment are highly dependent on their chemical form or species. nih.govanalytik-jena.comnih.govdrawellanalytical.comresearchgate.net A significant area of future research lies in the application of this compound and its derivatives in speciation analysis. By coupling chromatographic separation techniques, such as high-performance liquid chromatography (HPLC), with post-column derivatization using this compound, it may be possible to separate and quantify different metal species. nih.govnih.gov This information is crucial for accurate risk assessment and the development of effective remediation strategies.

Prospects for this compound in the Development of Optical Sensors and Functional Materials

Beyond its traditional role in spectrophotometry, this compound is being explored as a building block for the creation of advanced optical sensors and functional materials. researchgate.netmdpi.commdpi.comnih.govdntb.gov.ua

Optical Sensors: The change in the optical properties of this compound upon binding to metal ions forms the basis for the development of optical sensors. researchgate.netmdpi.commdpi.com These sensors can be fabricated by immobilizing the reagent onto a solid support, such as a polymer film, nanoparticles, or the surface of an optical fiber. mdpi.com The resulting sensor can then be used for the direct and reversible detection of the target analyte. Research in this area is focused on improving the sensitivity, selectivity, and response time of these sensors.

Functional Materials: The unique chromophoric properties of this compound make it an attractive candidate for incorporation into functional materials. For example, it could be integrated into polymer matrices to create materials that change color in response to specific chemical stimuli. Such materials could find applications in areas like smart packaging, where a color change could indicate the presence of contaminants or changes in environmental conditions. Further research into the synthesis and characterization of these this compound-containing materials will likely uncover new and exciting applications.

Q & A

Q. How can researchers enhance reproducibility in fluorinated compound studies?

  • Methodological Answer : Publish detailed supplementary materials, including raw spectral data, reaction conditions, and failure analyses. Utilize platforms like Zenodo or Figshare for open-access datasets. Collaborate with crystallographic databases (e.g., CCDC) to deposit structural data, ensuring peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.